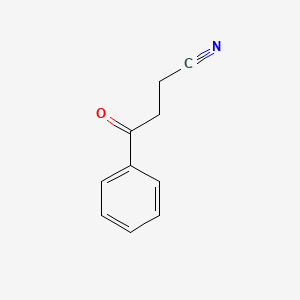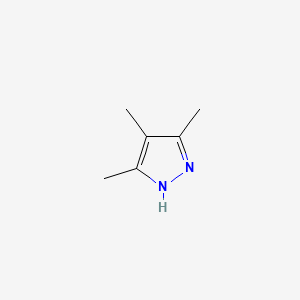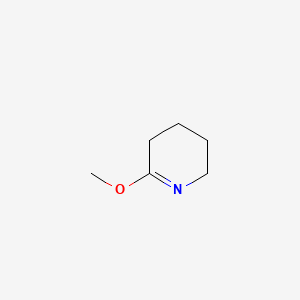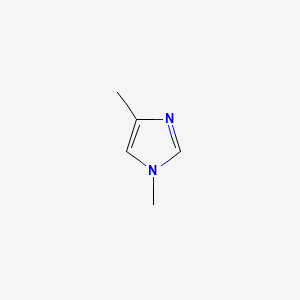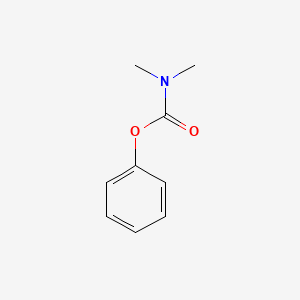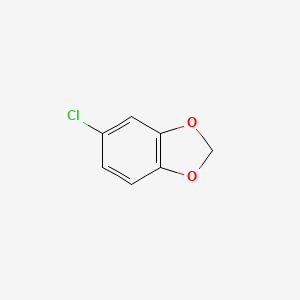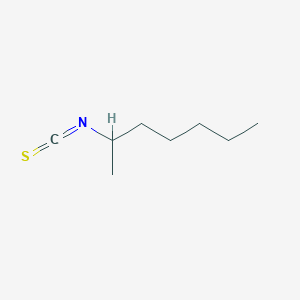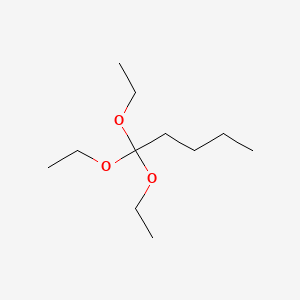
1,1,1-Triethoxypentane
Übersicht
Beschreibung
The provided papers do not directly discuss 1,1,1-Triethoxypentane, but they do provide insights into the synthesis and properties of related compounds, specifically 1,3,5-triazapentadienes. These compounds are characterized by their U- or S-shaped conformations along the N-C-N-C-N skeleton, which can be altered when the triazapentadiene unit is part of a ring system, potentially restricting its conformation to the plane . The synthesis methods and the coordination chemistry of 1,3,5-triazapentadienes are also reviewed, including various synthetic procedures and the formation of complexes .
Synthesis Analysis
The synthesis of 1,3,5-triazapentadienes involves the addition of a lithiated primary amine or hydrazine to a dinitrile with cyano groups in 1,3 or 1,4 positions . This process results in the formation of compounds that are sterically constrained by their incorporation into six- or seven-membered ring systems. The synthesis methods for 1,3,5-triazapentadienes and their complexes are diverse, including the Pinner, Ley, and Muller syntheses, among others .
Molecular Structure Analysis
The molecular structure of 1,3,5-triazapentadienes is influenced by n/π* interactions, which dictate their U- or S-shaped conformations. When part of a ring system, these conformations may be restricted . The compounds exhibit a strong tendency for aggregation, particularly forming homodimers, as evidenced by X-ray data . The coordination chemistry of these compounds is complex, with the ability to form various complexes through different synthetic routes .
Chemical Reactions Analysis
The chemical reactions of 1,3,5-triazapentadienes include their ability to aggregate due to hydrogen bonding, forming homodimers and linear chains in the crystal . The coordination chemistry also involves the generation of 1,3,5-triazapentadienes in situ, such as by condensation of amidines or nucleophilic addition to coordinated nitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazapentadienes include fluorescence in solution, which is a significant photophysical property . Quantum chemical DFT calculations have been used to evaluate dimerization energies and interpret these photophysical properties . The review of their coordination chemistry further expands on the properties of these compounds, including their reactivity and the potential for complex formation .
Wissenschaftliche Forschungsanwendungen
Click Chemistry in Drug Discovery
Click chemistry, particularly the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, plays a significant role in various aspects of drug discovery. This process is notable for its dependability, specificity, and bio-compatibility, making it a powerful tool in the development of new drugs and research in proteomics and DNA (Kolb & Sharpless, 2003).
Environmental Applications: 1,4-Dioxane Treatment
1,4-Dioxane, used as a stabilizer for 1,1,1-trichloroethane (TCA), poses environmental challenges due to its classification as a probable human carcinogen. The treatment of 1,4-dioxane-contaminated water bodies is crucial, with advanced oxidation processes (AOPs) being the primary technology for its remediation. Recent studies have also shown the potential for biodegradation of 1,4-dioxane, indicating possibilities for cost-effective biological treatment processes (Zenker, Borden, & Barlaz, 2003).
Groundwater Pollution and Remediation
The co-occurrence of 1,1,1-TCA and other chlorinated solvents in groundwater pollution scenarios necessitates effective bioremediation strategies. Understanding the interactions between these pollutants and their impact on biodegradation kinetics is essential for developing appropriate remediation approaches (Mahendra, Grostern, & Alvarez-Cohen, 2013).
Ethylene Oligomerization and Industrial Applications
Ethylene oligomerization, vital in organometallic research, involves processes like selective catalysis to produce 1-alkenes. This area of research has significant industrial implications, especially in the development of commercial catalyst systems and the production of linear and metallacyclic catalysts for various applications (Sydora, 2019).
Anion-π Interactions in Chemistry
The study of 1,2,3-triazoles, accessible through click chemistry, has led to insights into anion-π interactions. This research is crucial in understanding molecular recognition and self-assembly in chemical and biological systems, showing the versatility of triazoles beyond their initial scope in click chemistry (Schulze & Schubert, 2014).
Polymer Research for Electroluminescent Devices
The synthesis and characterization of poly(1,3,5-triazine−ether)s, derived from different monomers, have applications in the development of organic electroluminescent devices. These polymers exhibit high thermal stability and glass transition temperatures, making them potential candidates for use in LEDs (Fink, Frenz, Thelakkat, & Schmidt, 1997).
Inorganic-Organic Layered Materials
The hydrolysis and polycondensation of triethoxy(alkyl)silanes have resulted in the formation of inorganic-organic layered materials. These materials demonstrate potential for various applications due to their organized structure, as shown by their XRD patterns, SEM images, and NMR spectra (Shimojima, Sugahara, & Kuroda, 1997).
Eigenschaften
IUPAC Name |
1,1,1-triethoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-5-9-10-11(12-6-2,13-7-3)14-8-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKAUBKIDNXNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238757 | |
| Record name | 1,1,1-Triethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Triethoxypentane | |
CAS RN |
919-29-9 | |
| Record name | 1,1,1-Triethoxypentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Triethoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Triethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-triethoxypentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-Triethoxypentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4QHD3E77D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)

